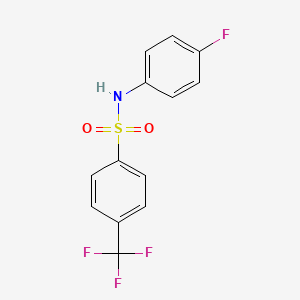

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a sulfonamide (-SO₂NH-) group bridging two aromatic rings. The benzene ring attached to the sulfonamide nitrogen is substituted with a 4-fluorophenyl group, while the opposing benzene ring bears a trifluoromethyl (-CF₃) group at the para position. This structural configuration imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry, particularly for applications requiring bioactivity modulation through sulfonamide scaffolds.

Properties

Molecular Formula |

C13H9F4NO2S |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C13H9F4NO2S/c14-10-3-5-11(6-4-10)18-21(19,20)12-7-1-9(2-8-12)13(15,16)17/h1-8,18H |

InChI Key |

YVEXCMQCJGFLOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The most straightforward route to N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide involves the nucleophilic substitution of 4-(trifluoromethyl)benzenesulfonyl chloride with 4-fluoroaniline. The sulfonyl chloride reacts with the amine in the presence of a base, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion. The general reaction proceeds as follows:

$$

\text{4-(Trifluoromethyl)benzenesulfonyl chloride} + \text{4-Fluoroaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

The choice of base and solvent critically influences reaction efficiency. Triethylamine (TEA) in dichloromethane (DCM) is a common system, as demonstrated in the synthesis of analogous brominated sulfonamides. Alternatively, acetonitrile at ambient temperature has been employed for similar sulfonamide formations.

Optimization of Reaction Conditions

Solvent Selection :

- Dichloromethane (DCM) : Provides excellent solubility for sulfonyl chlorides and amines, facilitating rapid reaction kinetics. In a protocol adapted from, DCM was used with TEA at 0°C initially, followed by stirring at room temperature (RT) for 2 hours, achieving near-quantitative conversion.

- Acetonitrile : Offers polar aprotic conditions that enhance the nucleophilicity of the amine. A study cited in reported successful coupling at RT without cooling, simplifying the experimental setup.

Base Comparison :

- Triethylamine : Widely preferred for its ability to scavenge HCl efficiently. Molar ratios of 2:1 (base:sulfonyl chloride) are typical.

- Potassium Hydroxide : Aqueous or methanolic KOH solutions are alternatives, though they may necessitate biphasic conditions or longer reaction times.

Temperature and Time :

Workup and Purification

Post-reaction workup involves standard acid-base extraction to remove unreacted starting materials and byproducts. For example:

- Quenching : The reaction mixture is diluted with DCM and washed with 10% aqueous HCl to protonate excess amine.

- Extraction : The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

- Concentration : Solvent removal under reduced pressure yields the crude product.

- Purification :

Table 1: Comparison of Direct Sulfonylation Conditions

Alternative Synthetic Routes

Reductive Amination and Hydrogenation

Hydrogenation of nitro or azide precursors provides another pathway. For example, reducing a nitro-substituted sulfonamide intermediate with H₂ and palladium on activated carbon (5% Pd/C) at 35 bar yields the target amine. While this method is less common for N-(4-fluorophenyl) derivatives, it highlights versatility in functional group interconversion.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the sulfonamide NH proton (δ 10.1–10.5 ppm, singlet) and aromatic protons. For example, the 4-fluorophenyl group exhibits doublets at δ 7.0–7.3 ppm (J = 8.4 Hz).

- ¹³C NMR : The trifluoromethyl group appears as a quartet near δ 120–125 ppm (J = 270–280 Hz).

- ¹⁹F NMR : Distinct signals for the aryl fluoride (δ -118 to -119 ppm) and trifluoromethyl group (δ -57 ppm).

Infrared (IR) Spectroscopy :

Mass Spectrometry (MS) :

Table 2: Representative Spectroscopic Data

Challenges and Troubleshooting

Common Pitfalls

- Low Yields : Often due to incomplete sulfonyl chloride formation or hydrolysis. Anhydrous conditions and fresh sulfonyl chlorides mitigate this.

- Byproducts : Over-sulfonylation or oxidation byproducts require careful chromatography.

- Solubility Issues : Crystallization failures can arise from improper solvent selection. n-Butanol or ethanol/water mixtures are effective.

Scalability Considerations

Industrial-scale production prioritizes cost-effective bases (e.g., NaOH over TEA) and continuous-flow systems to enhance mixing and heat dissipation. Hydrogenation steps, while efficient, demand high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a) 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

- Structure: The sulfonamide nitrogen is linked to a 4-aminophenyl group instead of 4-fluorophenyl.

- This substitution may alter solubility and receptor interactions.

- Applications: Amino-substituted sulfonamides are often explored for antimicrobial or anticancer activity due to their enhanced nucleophilicity .

b) N-(3-([(4-Fluorobenzyl)oxy]methyl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

- Structure : Incorporates a bulky 4-fluorobenzyloxy-methyl group on the sulfonamide nitrogen.

- Applications : Such modifications are common in CNS-targeted drugs, where lipophilicity is critical .

c) 4-Fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide

- Structure : Features a dimethylphenyl group on the sulfonamide nitrogen.

- Key Differences : The methyl groups increase hydrophobicity and steric bulk, which may reduce solubility but enhance binding to hydrophobic pockets in enzymes or receptors.

- Research Findings: Related dimethyl-substituted sulfonamides exhibit altered pharmacokinetic profiles compared to mono-fluorinated analogs .

Variations on the Trifluoromethyl-Substituted Benzene Ring

a) PPA14 (4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide)

- Structure: Replaces the trifluoromethyl group with a pyrimidinylamino moiety.

- Key Differences : The pyrimidine ring introduces hydrogen-bonding sites and planar rigidity, enhancing interactions with nucleic acids or ATP-binding pockets.

- Biological Activity : Demonstrated >50% inhibition of human lung cancer cell viability via G2/M cell cycle arrest, suggesting a mechanism distinct from trifluoromethyl-bearing analogs .

b) D8 (N-(((3aR,4R,6R,6aR)-2,2-dimethyl-6-(6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9H-purin-9-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)-N-(4-fluorophenyl)-2-nitrobenzenesulfonamide)

- Structure: Contains a nitro (-NO₂) group instead of trifluoromethyl.

- Key Differences : The nitro group is strongly electron-withdrawing, increasing acidity of the sulfonamide proton and altering redox properties.

- Applications : Nitro-substituted sulfonamides are potent inhibitors of Mycobacterium tuberculosis, with IC₅₀ values <1 μM .

Fluorophenyl-Modified Analogs

a) N-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

- Structure : Replaces the sulfonamide with a piperazinecarboxamide group.

- Applications : Piperazine derivatives are common in antipsychotic and antihistamine drugs, highlighting divergent therapeutic pathways .

b) Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide)

- Structure : Combines a trifluoromethylsulfonamide group with an acetamide side chain.

- Key Differences : The acetamide moiety enhances solubility and plant cell membrane interaction.

- Applications : Used as a plant growth regulator, protecting crops from acid rain and cold stress by stabilizing membrane integrity .

Comparative Analysis Table

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance metabolic stability and target binding through increased lipophilicity and electronic effects. The trifluoromethyl group in the target compound likely improves blood-brain barrier penetration compared to -NH₂ or -OCH₃ analogs .

- Fluorine Substitution : Fluorine at the para position (4-fluorophenyl) reduces oxidative metabolism and enhances bioavailability, as seen in fluorinated sulfonamides like PPA14 and D8 .

- Steric Modifications : Bulky groups (e.g., benzyloxy in ) can either hinder or enhance activity depending on target accessibility. The target compound’s balance of moderate bulk and fluorine substitution may optimize receptor fit .

Biological Activity

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 336.27 g/mol. Its structure includes a benzenesulfonamide core with a 4-fluorophenyl group and a trifluoromethyl group, which enhance its lipophilicity and reactivity.

Biological Activity

1. Inhibition of Carbonic Anhydrases:

this compound has been identified as an effective inhibitor of carbonic anhydrase enzymes. These enzymes play critical roles in various physiological processes such as acid-base balance and fluid secretion. The inhibition of carbonic anhydrases has therapeutic implications for conditions like glaucoma, epilepsy, and certain cancers. Studies indicate that this compound exhibits high binding affinity to carbonic anhydrase isoforms, making it a promising candidate for further research in enzyme inhibition .

2. Antimicrobial Activity:

Research has demonstrated that related compounds with similar structures exhibit antimicrobial activity against mycobacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of fluorinated groups is believed to enhance antimicrobial potency .

3. Behavioral Modulation:

A study explored the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice. The results indicated that these compounds could modulate dopaminergic activity and reduce nicotine-induced locomotor activity, suggesting potential implications for addiction treatment .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the sulfonamide functional group, facilitating interactions with biological targets. Additionally, the electron-withdrawing nature of the trifluoromethyl and fluorine groups enhances its reactivity towards electrophiles, potentially leading to further functionalization and increased biological activity .

Research Findings

A summary of key findings from recent studies is presented in the following table:

Case Studies

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various benzenesulfonamides, this compound was found to exhibit enhanced activity against resistant strains of bacteria compared to traditional antibiotics like ampicillin. This suggests its utility in developing new antimicrobial therapies targeting resistant infections .

Case Study 2: Neurological Effects

Another investigation examined the effects of sulfonamides on neurological behavior in animal models. The results indicated that administration of this compound led to significant reductions in behavioral sensitization associated with nicotine exposure, highlighting its potential role in managing substance use disorders .

Q & A

Q. What are the standard synthesis protocols for N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 4-fluoroaniline under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF at 0–25°C . Microwave-assisted synthesis, as demonstrated for structurally similar imines, can optimize reaction efficiency (e.g., 30–60 minutes at 80–100°C under inert atmosphere) . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification.

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product.

- Characterization:

- NMR Spectroscopy: Confirm structure via H and C NMR, focusing on sulfonamide NH (~10–12 ppm) and trifluoromethyl group signals (~110–120 ppm in F NMR) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) to confirm molecular formula .

- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Q. What analytical techniques are critical for confirming identity and purity?

Methodological Answer:

- HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .

- Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance) .

- FTIR: Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

- Single-Crystal Growth: Dissolve the compound in a slow-evaporating solvent (e.g., DMSO/ethanol) to obtain high-quality crystals.

- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100–150 K .

- Structure Refinement: Software like APEX2 and SHELXL refines bond lengths, angles, and torsional parameters. Focus on sulfonamide group geometry (S–N bond: ~1.62–1.65 Å; S–O bonds: ~1.43–1.45 Å) .

- Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar sulfonamides to identify deviations caused by substituents (e.g., trifluoromethyl) .

Q. How to design enzyme inhibition assays for evaluating biological activity?

Methodological Answer:

- Target Selection: Prioritize serine proteases (e.g., trypsin, thrombin) due to sulfonamides’ known inhibition mechanisms .

- Assay Protocol:

- Prepare enzyme solutions in pH 7.4 buffer (e.g., Tris-HCl).

- Pre-incubate enzyme with compound (0.1–100 µM) for 15 minutes.

- Add fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) and monitor fluorescence (Ex/Em: 380/460 nm) over 30 minutes.

- Calculate IC values using nonlinear regression (GraphPad Prism) .

- Control Experiments: Include positive controls (e.g., aprotonin) and assess nonspecific binding via thermal shift assays .

Q. How should researchers address unexpected byproducts during synthesis?

Methodological Answer:

- Diagnostic Tools:

- Mitigation Strategies:

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

Q. What is the role of the trifluoromethyl group in modulating physicochemical properties?

Methodological Answer:

- Lipophilicity: The CF group increases LogP by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism (assessed using liver microsome assays) .

- Electron-Withdrawing Effects: Stabilize sulfonamide resonance, increasing acidity (pKa ~8–10) and reactivity in nucleophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.